Lipophilicity (XLogP3) Drives Membrane Permeability Differentiation vs. (2-Aminothiazol-4-yl)methanol
The target compound exhibits a computed XLogP3 of 1.5, whereas the close analog (2-aminothiazol-4-yl)methanol (CAS 51307-43-8), which lacks the 5-tert-butyl group, has an XLogP3 of -0.2 [1][2]. This 1.7 log-unit increase represents approximately a 50-fold higher predicted octanol/water partition coefficient, placing the target compound in a physicochemical space associated with passive membrane permeability—a prerequisite for intracellular target engagement—while the des-tert-butyl analog resides in a hydrophilicity range that may limit cell penetration [3].
Comparator XLogP3 = -0.2
Δ = +1.7 (~50-fold increase)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | (2-Aminothiazol-4-yl)methanol (CAS 51307-43-8): XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = +1.7 (~50-fold increase in predicted partition coefficient) |
| Conditions | Computed by PubChem using XLogP3 algorithm (PubChem release 2021.05.07 for target; release 2025.04.14 for comparator) |
Why This Matters
A 50-fold difference in predicted lipophilicity can determine whether a compound engages an intracellular target in a cell-based assay, directly impacting its viability as a chemical probe or lead scaffold.
- [1] PubChem. (2026). Compound Summary for CID 72211782: (2-Amino-5-tert-butylthiazol-4-YL)methanol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 16766621: (2-Amino-1,3-thiazol-4-yl)methanol. National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
